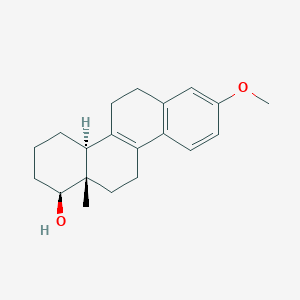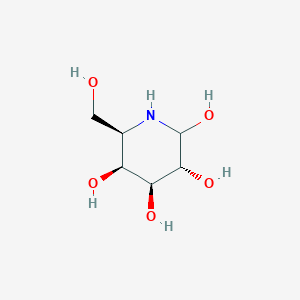
Galactostatin
Übersicht
Beschreibung
Galactostatin ist ein β-Galactosidase-Inhibitor, der aus dem Bakterium Streptomyces lydicus PA-5726 isoliert wurde. Seine Struktur ist als 5-Amino-5-Desoxygalactopyranose identifiziert, wobei der Ringsauerstoff von Galactose durch Stickstoff ersetzt wird . Diese Verbindung hat eine signifikante inhibitorische Aktivität gegen β-Galactosidase-Enzyme gezeigt, was sie zu einem wertvollen Werkzeug in der biochemischen Forschung und zu potenziellen therapeutischen Anwendungen macht .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
This compound kann durch eine stereoselektive Totalsynthese ausgehend von N-tert-Butoxycarbonyl-2,3-Isopropyliden-L-Serinmethylester synthetisiert werden. Die Synthese umfasst mehrere Schritte, darunter die Bildung von Thiazol-Zwischenprodukten, die als geschützte Aldehyde dienen . Die Gesamtausbeute dieser Synthese beträgt etwa 21 %.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound erfolgt durch Fermentation mit Streptomyces lydicus PA-5726. Die Verbindung wird durch Adsorption an Dowex-50W × 8 (H+), Kristallisation aus dem Bisulfit-Addukt, Entwicklung an Dowex-2 × 8 (OH−) und Fällung mit Ethanol isoliert . Die Optimierung des Fermentationsmediums kann die Ausbeute an this compound deutlich erhöhen.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Das Oxidationsprodukt ist 5-Amino-5-Desoxygalactonsäure-δ-Lactam (this compound-Lactam), und das Reduktionsprodukt ist 5-Amino-1,5-Didesoxygalactopyranose (1-Desoxythis compound) .
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Hauptprodukte
Oxidation: 5-Amino-5-Desoxygalactonsäure-δ-Lactam
Reduktion: 5-Amino-1,5-Didesoxygalactopyranose
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen:
Biochemie: Wird als Werkzeug zum Studium der Hemmung von β-Galactosidase-Enzymen verwendet.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die mit der β-Galactosidase-Aktivität zusammenhängen.
Wirkmechanismus
This compound hemmt β-Galactosidase, indem es an die aktive Stelle des Enzyms bindet und die Hydrolyse von β-Galactosiden verhindert. Diese Hemmung ist kompetitiv, wobei this compound und seine Derivate eine hohe Affinität zum Enzym zeigen . Das molekulare Ziel ist das β-Galactosidase-Enzym, und der Weg beinhaltet die Störung der katalytischen Aktivität des Enzyms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Galactostatin can be synthesized through a stereoselective total synthesis starting from N-tert-butoxycarbonyl-2,3-isopropylidene L-serine methyl ester. The synthesis involves several steps, including the formation of thiazole intermediates that serve as protected aldehydes . The overall yield of this synthesis is approximately 21%.
Industrial Production Methods
Industrial production of this compound involves fermentation using Streptomyces lydicus PA-5726. The compound is isolated by adsorption on Dowex-50W × 8 (H+), crystallization from the bisulfite adduct, development on Dowex-2 × 8 (OH−), and precipitation with ethanol . Optimization of the fermentation medium can significantly increase the yield of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Galactostatin undergoes various chemical reactions, including oxidation and reduction. The oxidation product is 5-amino-5-deoxygalactonic-δ-lactam (this compound-lactam), and the reduction product is 5-amino-1,5-dideoxygalactopyranose (1-deoxythis compound) .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
Oxidation: 5-amino-5-deoxygalactonic-δ-lactam
Reduction: 5-amino-1,5-dideoxygalactopyranose
Wissenschaftliche Forschungsanwendungen
Galactostatin has several scientific research applications:
Biochemistry: Used as a tool to study the inhibition of β-galactosidase enzymes.
Medicine: Potential therapeutic applications in treating diseases related to β-galactosidase activity.
Industrial: Used in the dairy industry to study lactose hydrolysis and the production of lactose-free products.
Wirkmechanismus
Galactostatin inhibits β-galactosidase by binding to the active site of the enzyme, preventing the hydrolysis of β-galactosides. This inhibition is competitive, with this compound and its derivatives showing high affinity for the enzyme . The molecular target is the β-galactosidase enzyme, and the pathway involves the disruption of the enzyme’s catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Galactostatin-Lactam
- 1-Desoxythis compound
Einzigartigkeit
This compound ist aufgrund seiner starken inhibitorischen Aktivität und hohen Affinität zu β-Galactosidase einzigartig. Seine Derivate, wie z. B. This compound-Lactam und 1-Desoxythis compound, zeigen ebenfalls inhibitorische Eigenschaften, jedoch mit unterschiedlichem Wirkungsgrad . Die strukturelle Modifikation, den Ringsauerstoff in this compound durch Stickstoff zu ersetzen, ist ein charakteristisches Merkmal, das zu seiner starken inhibitorischen Aktivität beiträgt .
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMYHTUCJVZIRP-SVZMEOIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(N1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(N1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920542 | |
| Record name | 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107537-94-0 | |
| Record name | 5-Amino-5-deoxygalactopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107537940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



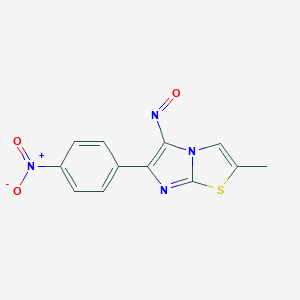
![N-[[4-(dimethylaminodiazenyl)phenyl]sulfamoyl]-5,6-dimethoxypyrimidin-4-amine](/img/structure/B35366.png)
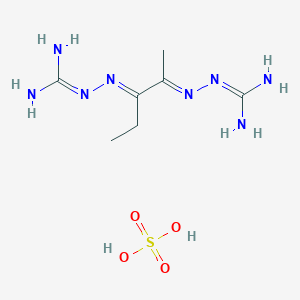
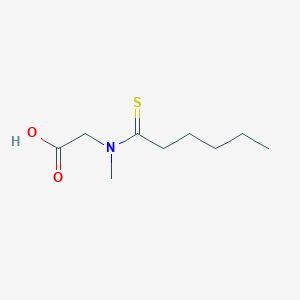




![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)



